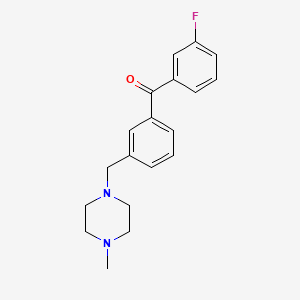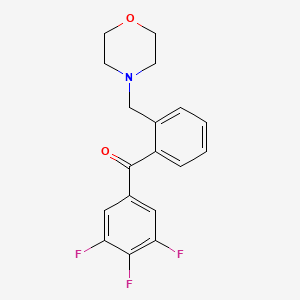
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
Descripción general
Descripción
The compound of interest, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, is a fluorinated organic molecule that incorporates a morpholine ring, which is a common feature in various chemical compounds with potential biological activity. The morpholine moiety is known to be a versatile component in medicinal chemistry, often contributing to the bioactivity of pharmaceuticals.
Synthesis Analysis
The synthesis of related morpholine-containing compounds has been explored in several studies. For instance, a key intermediate for the synthesis of DNA-PK inhibitors, which includes a morpholine ring, was synthesized using allyl protecting groups, indicating the importance of protective group strategies in the synthesis of complex morpholine derivatives . Another study reported the synthesis of a morpholine derivative by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through various spectroscopic techniques . Additionally, the synthesis of a morpholine-containing indazole derivative was achieved through condensation reactions, showcasing the utility of morpholine in constructing heterocyclic compounds with potential biological activities .
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been elucidated using single-crystal X-ray diffraction studies. For example, the crystal structure of a morpholine derivative was determined, revealing its monoclinic system and lattice parameters, which contribute to understanding the compound's three-dimensional arrangement and potential intermolecular interactions . Similarly, the crystal structure of another morpholine-containing compound was analyzed, providing insights into its space group and molecular geometry .
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, as evidenced by the synthesis processes described in the literature. The use of morpholine in nucleophilic substitution reactions to produce oxadiazoles , and its involvement in condensation reactions to create indazole derivatives , exemplifies its reactivity. Moreover, the coupling reactions to form diazenyl-morpholine compounds further demonstrate the chemical versatility of morpholine .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are closely related to their molecular structure. The crystallographic studies provide valuable information about the compounds' lattice parameters, space groups, and molecular conformations . These properties are essential for understanding the compounds' stability, solubility, and potential interactions with biological targets. The biological activity screenings, such as antibacterial and hemolytic assays, offer insights into the practical applications and efficacy of these compounds .
Aplicaciones Científicas De Investigación
Intermolecular Interactions in Derivatives
- A study synthesized biologically active 1,2,4-triazole derivatives, including a compound related to 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. This research focused on their intermolecular interactions, which were analyzed through various thermal techniques and quantum mechanical calculations. The findings provide insights into the nature and energetics of these interactions, crucial for understanding the compound's properties (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Hepatoprotective Properties
- Another study explored the hepatoprotective properties of a compound closely related to 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. The research focused on its effects in laboratory animals, specifically in the context of tetracycline and infectious hepatitis models. This indicates its potential therapeutic applications in liver-related conditions (Martyshuk et al., 2022).
Synthesis of DNA-PK Inhibitors
- The synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, which are crucial in cancer research, involves intermediates related to 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. A study detailed methods for synthesizing a key intermediate, providing essential knowledge for developing potent DNA-PK inhibitors (Aristegui, El-Murr, Golding, Griffin, & Hardcastle, 2006).
Ionic Liquids Properties in Chemical Reactions
- A compound structurally related to 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone was used to investigate the molecular properties of ionic liquids. This study, which involved kinetic analyses and spectrophotometric measurements, sheds light on how these liquids influence chemical reactions, a key aspect in various scientific applications (D’Anna, La Marca, Lo Meo, & Noto, 2009).
Vasorelaxant Agents
- Research on benzofuran-morpholinomethyl-pyrazoline hybrids, which include derivatives of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, has demonstrated significant vasodilatation properties. This suggests potential applications in cardiovascular therapies (Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014).
Corrosion Inhibition
- Benzimidazole derivatives, including those structurally similar to 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, have been studied for their corrosion inhibition properties. This research is crucial for developing new materials that can resist corrosion in acidic environments (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
Molluscicidal Activity
- The synthesis and biological evaluation of a 5-chlorosalicylic acid derivative, which incorporates a morpholine moiety like 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, have been conducted. This compound has shown promising molluscicidal effects, indicating its potential use in pest control (Duan et al., 2014).
Antimicrobial Activity
- Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, closely related to 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, have been synthesized and tested for antimicrobial activity. These studies are vital for developing new antimicrobial agents (Janakiramudu et al., 2017).
Propiedades
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-15-9-13(10-16(20)17(15)21)18(23)14-4-2-1-3-12(14)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQBEOFFPOIRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643565 | |
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone | |
CAS RN |
898751-25-2 | |
| Record name | Methanone, [2-(4-morpholinylmethyl)phenyl](3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



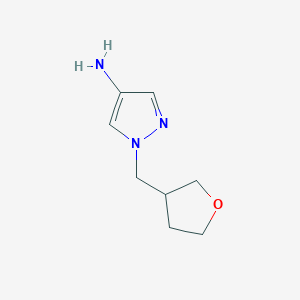
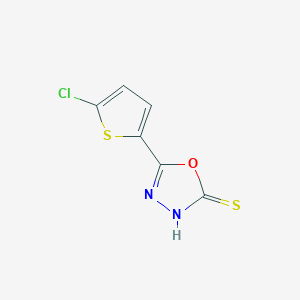
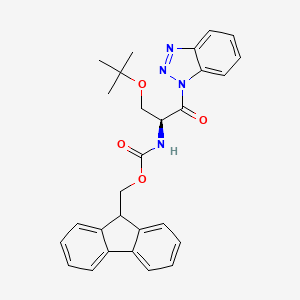
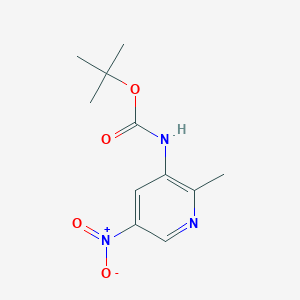

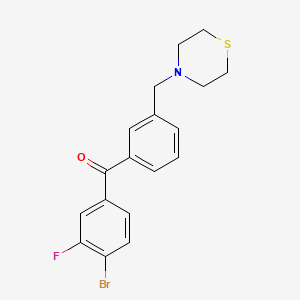
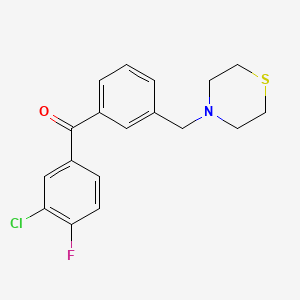
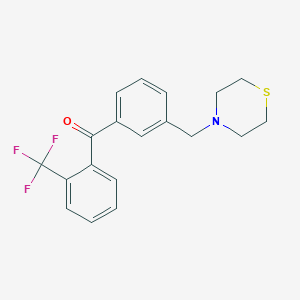
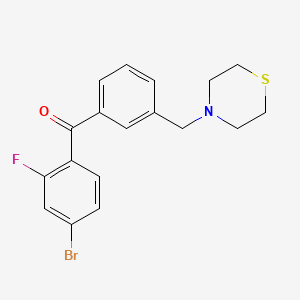
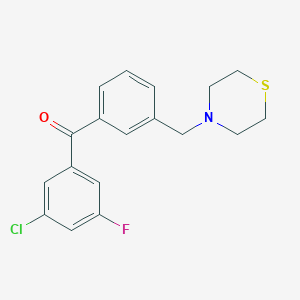
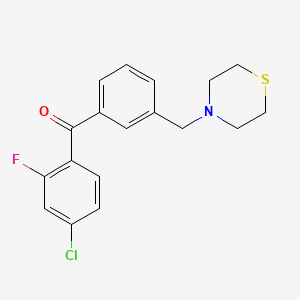
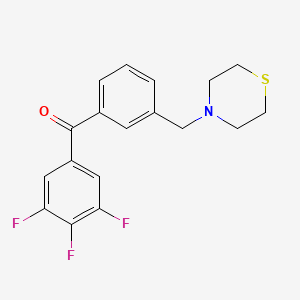
![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)
